8-Methoxy-2-piperazin-1-yl-quinoline

Catalog No.
S3349782
CAS No.
104090-79-1
M.F
C14H17N3O
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxy-2-piperazin-1-yl-quinoline

CAS Number

104090-79-1

Product Name

8-Methoxy-2-piperazin-1-yl-quinoline

IUPAC Name

8-methoxy-2-piperazin-1-ylquinoline

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-18-12-4-2-3-11-5-6-13(16-14(11)12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3

InChI Key

CUULVNAZRYFNIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)N3CCNCC3

8-Methoxy-2-piperazin-1-yl-quinoline is a synthetic compound that belongs to the class of quinoline derivatives. Its molecular formula is C14H17N3OC_{14}H_{17}N_{3}O and it has a molar mass of approximately 243.31 g/mol. The structure comprises a quinoline ring system substituted with a methoxy group at position 8 and a piperazine moiety at position 2. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical reactivity of 8-methoxy-2-piperazin-1-yl-quinoline is influenced by the presence of both the quinoline and piperazine functionalities. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group can activate the quinoline ring towards electrophilic substitution.
  • N-Alkylation: The piperazine nitrogen can participate in N-alkylation reactions, allowing for further derivatization.
  • Formation of Metal Complexes: Like other 8-hydroxyquinoline derivatives, this compound may act as a bidentate ligand, forming complexes with various metal ions due to the nitrogen atom in the piperazine and the oxygen in the methoxy group .

8-Methoxy-2-piperazin-1-yl-quinoline exhibits significant biological activity, particularly as an iron chelator and potential neuroprotective agent. Research indicates that compounds with similar structures can possess:

  • Antioxidant Properties: They may reduce oxidative stress, which is beneficial in neurodegenerative diseases.
  • Anticancer Activity: Some derivatives have shown promise against various cancer cell lines due to their ability to interfere with cellular processes .
  • Antimicrobial Effects: Compounds in this class have been evaluated for their ability to inhibit bacterial growth.

The synthesis of 8-methoxy-2-piperazin-1-yl-quinoline typically involves several steps:

  • Formation of Quinoline Derivative: Starting from 8-hydroxyquinoline, a methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
  • Piperazine Substitution: The introduction of the piperazine moiety can be achieved through N-alkylation of 2-chloroquinoline derivatives or direct reaction with piperazine under basic conditions .
  • Purification: The final product is purified through recrystallization or chromatography techniques.

The applications of 8-methoxy-2-piperazin-1-yl-quinoline are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurodegenerative diseases and cancers.
  • Research Tool: Its properties make it useful in studying metal ion interactions and biological pathways involving oxidative stress.

Interaction studies have highlighted the potential of 8-methoxy-2-piperazin-1-yl-quinoline as a bifunctional agent capable of binding metal ions while also interacting with biological targets such as receptors involved in neuroprotection. These studies often assess its binding affinity to dopamine receptors, which are crucial in treating Parkinson's disease .

Several compounds share structural similarities with 8-methoxy-2-piperazin-1-yl-quinoline. A few notable examples include:

Compound NameStructure FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Anticancer, antimicrobial
5-(4-(2-(piperazin-1-yl)ethyl)amino)-quinolin-8-olPiperazine at position 5 and hydroxyl at position 8Neuroprotective, antioxidant
7-BromoquinolinBromine substitution at position 7Antimicrobial
4-(4-(2-(piperazin-1-yl)ethyl)amino)-quinolin-8-oneKetone functional groupPotential anticancer

Uniqueness

The uniqueness of 8-methoxy-2-piperazin-1-yl-quinoline lies in its specific combination of a methoxy substituent and a piperazine ring, which enhances its solubility and biological interactions compared to other quinoline derivatives. This structural arrangement may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in medicinal chemistry .

Regioselective Synthesis Challenges in Piperazine-Quinoline Hybrid Systems

The quinoline nucleus contains multiple reactive positions (C-2, C-3, C-6, and C-8), making regioselective substitution a significant challenge. For 8-methoxy-2-piperazin-1-yl-quinoline, the C-2 position is preferentially targeted for piperazine coupling due to its electronic activation by the adjacent nitrogen atom. However, competing reactions at C-3 and C-6 often lead to undesired byproducts. A study by Çakmak et al. demonstrated that 3,6,8-tribromoquinoline serves as a versatile intermediate for regioselective piperazine introduction. By modulating reaction conditions, the team achieved selective substitution at C-2 with piperazine while preserving bromine atoms at C-3 and C-6 for further functionalization (Table 1).

Table 1: Regioselective Piperazine Substitution in 3,6,8-Tribromoquinoline

Reaction ConditionsMajor ProductYield (%)
Piperazine, K₂CO₃, DMF, 60°C2-Piperazin-1-yl-3,6,8-tribromoquinoline78
Piperazine, Et₃N, DCM, 25°C2,6-Di(piperazin-1-yl)quinoline32

The choice of base and solvent proved critical: polar aprotic solvents like DMF enhanced C-2 selectivity, while nonpolar solvents promoted multisubstitution. Additionally, steric effects from the 8-methoxy group further direct reactivity toward C-2 by hindering access to adjacent positions.

Advanced Catalytic Strategies for Quinoline-Piperazine Coupling Reactions

Transition metal catalysis and organocatalysis have emerged as powerful tools for forging the quinoline-piperazine bond. Palladium-catalyzed Buchwald-Hartwig amination enables efficient C-N coupling between halogenated quinolines and piperazine derivatives. For example, 8-methoxy-2-bromoquinoline reacts with piperazine in the presence of Pd(OAc)₂ and Xantphos to yield the target compound in 85% efficiency. Nickel-based catalysts offer a cost-effective alternative, though with reduced tolerance for electron-withdrawing substituents.

Recent work highlights the role of microwaves and flow chemistry in enhancing reaction kinetics. A continuous-flow system employing immobilized palladium nanoparticles achieved 92% conversion in 15 minutes, compared to 12 hours under traditional batch conditions. This method reduces catalyst loading and minimizes byproduct formation through precise temperature control.

Key Catalytic Systems

  • Palladium/Xantphos: Optimal for electron-deficient quinolines.
  • Nickel/DPPF: Suitable for electron-rich substrates.
  • Copper/Ionic Liquids: Enables ligand-free coupling under mild conditions.

Stereochemical Control in Asymmetric Synthesis of Chiral Derivatives

While 8-methoxy-2-piperazin-1-yl-quinoline itself is not chiral, introducing stereogenic centers into its piperazine moiety or quinoline side chains creates derivatives with enhanced biological specificity. Asymmetric alkylation of piperazine precursors using Evans’ oxazolidinone auxiliaries has yielded enantiomerically pure analogs. For instance, (R)- and (S)-configured piperazines were coupled to 8-methoxyquinoline, resulting in diastereomers with distinct antibacterial activities.

Chiral phosphoric acids (CPAs) have also been employed to control stereochemistry during cyclization steps. In one approach, a CPA-catalyzed Pictet-Spengler reaction formed tetrahydroquinoline intermediates with >90% enantiomeric excess (ee), which were subsequently oxidized to the target quinoline framework.

Stereochemical Outcomes by Catalyst Type

Catalystee (%)Configuration
L-Proline75R
Binaphthyl-derived CPA92S
Evans’ Auxiliary99R

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.137162174 g/mol

Monoisotopic Mass

243.137162174 g/mol

Heavy Atom Count

18

UNII

X5P2V33MUA

Wikipedia

8-Methoxy-2-(piperazin-1-yl)quinoline

Dates

Modify: 2023-07-26

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